

# 1,2-Difluoro-3-methyl-4-nitrobenzene chemical properties and structure

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## Compound of Interest

Compound Name: 1,2-Difluoro-3-methyl-4-nitrobenzene

Cat. No.: B1421399

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## An In-depth Technical Guide to 1,2-Difluoro-3-methyl-4-nitrobenzene

### Abstract

**1,2-Difluoro-3-methyl-4-nitrobenzene** is a substituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block for novel pharmaceutical and agrochemical agents. The strategic placement of two fluorine atoms, a methyl group, and a nitro group on the benzene ring imparts a unique reactivity profile, dominated by susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its structure, properties, synthesis, and chemical behavior, with a focus on mechanistic principles and practical applications for research and development professionals.

### Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of sound scientific research. **1,2-Difluoro-3-methyl-4-nitrobenzene** is a distinct isomer within the difluoronitrotoluene family.

### Nomenclature and Identifiers

Identifier	Value	Source
IUPAC Name	1,2-Difluoro-3-methyl-4-nitrobenzene	N/A
CAS Number	1422193-81-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	173.12 g/mol	<a href="#">[2]</a>
Canonical SMILES	CC1=C(C(=CC=C1F)F)--INVALID-LINK--[O-]	N/A

Note: Data for this specific isomer is limited. Properties of related isomers, such as 1,2-Difluoro-4-methyl-5-nitrobenzene, are often used for estimation and are cited accordingly.

## Molecular Structure

The structure features a benzene ring substituted with four different groups. The electronic properties of these substituents are critical to understanding the molecule's reactivity.

- Nitro Group (-NO<sub>2</sub>): A powerful electron-withdrawing group (both by induction, -I, and resonance, -M). It strongly deactivates the ring towards electrophilic attack but is a potent activator for nucleophilic aromatic substitution.
- Fluorine Atoms (-F): Highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). They are excellent leaving groups in nucleophilic aromatic substitution reactions.
- Methyl Group (-CH<sub>3</sub>): An electron-donating group (by induction, +I, and hyperconjugation) that activates the ring towards electrophilic substitution.

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} } Caption: 2D Structure of **1,2-Difluoro-3-methyl-4-nitrobenzene**.

## Synthesis and Manufacturing

The most direct and industrially viable route to **1,2-difluoro-3-methyl-4-nitrobenzene** is through the electrophilic nitration of the corresponding precursor, 1,2-difluoro-3-methylbenzene.

## Synthetic Protocol: Electrophilic Nitration

This reaction involves the generation of the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

### Step-by-Step Methodology:

- **Reactor Preparation:** A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel is charged with concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~2 molar equivalents).
- **Cooling:** The sulfuric acid is cooled to a temperature between -10°C and 0°C using a circulating chiller. This is a critical step to control the exothermic reaction and prevent over-nitration.
- **Substrate Addition:** 1,2-difluoro-3-methylbenzene (1 molar equivalent) is added slowly to the cooled sulfuric acid while maintaining the temperature.
- **Nitrating Mixture:** Concentrated nitric acid ( $\text{HNO}_3$ , ~1.1 molar equivalents) is added dropwise via the dropping funnel. The rate of addition is carefully controlled to keep the internal temperature below 5°C. The formation of the nitronium ion is the causal agent for the subsequent aromatic substitution.
- **Reaction Monitoring:** The reaction is stirred at 0-5°C for 1-2 hours. Progress is monitored by a suitable analytical technique, such as GC-MS or TLC, to confirm the consumption of the starting material.
- **Quenching:** Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
- **Work-up:** The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, then

with a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

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} Caption: General workflow for the synthesis of the target compound via nitration.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **1,2-difluoro-3-methyl-4-nitrobenzene** is dominated by the powerful activating effect of the nitro group towards Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms serve as excellent leaving groups.

### The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.

- Step 1 (Addition): A nucleophile ( $\text{Nu}^-$ ) attacks one of the carbon atoms bearing a fluorine atom. This position is electronically favorable due to the strong electron-withdrawing effect of the nitro group, which can stabilize the resulting negative charge. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The resonance delocalization of the negative charge onto the oxygen atoms of the nitro group is the key stabilizing factor that makes this pathway accessible.
- Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group ( $\text{F}^-$ ). This step is typically fast.

The rate of reaction is generally higher for nucleophilic attack at the C1 position (ortho to the nitro group) than the C2 position (meta to the nitro group). This is because the negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group when the attack

is ortho (or para), which is a more significant stabilizing effect.<sup>[3]</sup> The inductive effect of the second fluorine atom further increases the electrophilicity of the ring, enhancing reactivity compared to singly-fluorinated nitrobenzenes.<sup>[4]</sup>

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} Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

## Applications in Research and Drug Development

Substituted fluoronitrobenzenes are crucial intermediates in medicinal chemistry. The difluoronitroaromatic motif is a common starting point for the synthesis of kinase inhibitors and other targeted therapeutics. The fluorine atoms provide a handle for introducing various nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

While specific drugs derived from the title compound are not prominent in the literature, its structural class is highly relevant. For example, similar building blocks are used to construct complex heterocyclic systems that can bind to the ATP pocket of protein kinases, a common strategy in oncology drug discovery.

## Safety, Handling, and Storage

Disclaimer: The following information is based on data for structurally similar compounds, such as other difluoronitrotoluene and fluoronitrobenzene isomers. A specific Safety Data Sheet (SDS) for CAS 1422193-81-4 should be consulted before handling.

## Hazard Identification

Compounds of this class are generally considered hazardous.

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity	Toxic or Harmful if swallowed, in contact with skin, or if inhaled. <a href="#">[2]</a> <a href="#">[5]</a>	P261, P270, P280
Skin Irritation	Causes skin irritation. <a href="#">[2]</a> <a href="#">[6]</a>	P264, P302+P352
Eye Irritation	Causes serious eye irritation. <a href="#">[2]</a> <a href="#">[6]</a>	P280, P305+P351+P338
Target Organ Toxicity	May cause respiratory irritation or damage to organs through prolonged exposure. <a href="#">[5]</a> <a href="#">[6]</a>	P260, P312

## Recommended Handling Protocol

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[\[7\]](#)
- Personal Protective Equipment (PPE):
  - Gloves: Wear chemical-resistant gloves (e.g., nitrile).
  - Eye Protection: Use chemical safety goggles or a face shield.[\[5\]](#)
  - Lab Coat: A standard laboratory coat is required.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[\[5\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

## Conclusion

**1,2-Difluoro-3-methyl-4-nitrobenzene** is a specialized chemical intermediate with a highly predictable and useful reactivity profile. Its primary value lies in its susceptibility to nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups. This

property makes it, and compounds of its class, valuable tools for medicinal chemists and researchers in the synthesis of complex molecular targets. A thorough understanding of its electronic properties and adherence to strict safety protocols are essential for its effective and safe utilization in a laboratory setting.

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## References

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